[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
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Overview
Description
The compound [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate is a complex organic molecule with a unique structure. This compound features multiple hydroxyl groups, a carboxylate group, and a picene core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of the picene core, and esterification reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of protecting groups such as silyl ethers or acetals, and reagents like lithium aluminum hydride for reductions and palladium catalysts for coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carboxylate group can yield an alcohol .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on the specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate]
- [(2S,3R,4S,5S,6R)-2-乙氧基-6-羟甲基-四氢化吡喃-3,4,5-三醇]
- [(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate]
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple stereocenters and functional groups.
Properties
CAS No. |
16684-19-8 |
---|---|
Molecular Formula |
C36H58O8 |
Molecular Weight |
618.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C36H58O8/c1-19-10-15-36(31(42)44-30-29(41)28(40)27(39)22(18-37)43-30)17-16-34(6)21(26(36)20(19)2)8-9-24-33(5)13-12-25(38)32(3,4)23(33)11-14-35(24,34)7/h8,19-20,22-30,37-41H,9-18H2,1-7H3/t19-,20+,22-,23+,24-,25+,26+,27-,28+,29-,30+,33+,34-,35-,36+/m1/s1 |
InChI Key |
BVBAYRAWOPYPGO-YDMYVTAASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
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